5-Bromo-6-fluoro-1H-benzo[d]imidazole-2(3H)-thione
Description
5-Bromo-6-fluoro-1H-benzo[d]imidazole-2(3H)-thione is a heterocyclic compound featuring a benzimidazole backbone substituted with bromine (Br) and fluorine (F) at the 5- and 6-positions, respectively, and a thione (-C=S) group at the 2-position. Synthesis typically involves cyclization of substituted o-phenylenediamine derivatives with thiourea or via halogenation of preformed benzimidazole-thiones .
Properties
IUPAC Name |
5-bromo-6-fluoro-1,3-dihydrobenzimidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2S/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-2H,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMGZNIZCKWRAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)Br)NC(=S)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-fluoro-1H-benzo[d]imidazole-2(3H)-thione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-bromo-6-fluoro-1H-benzo[d]imidazole.
Thionation: The introduction of the thione group at the 2-position is achieved through a thionation reaction. This can be done using reagents such as Lawesson’s reagent or phosphorus pentasulfide (P2S5) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 5-position is susceptible to nucleophilic aromatic substitution (NAS) due to the electron-deficient benzimidazole core. Key reactions include:
Reaction with Amines
Under basic conditions (e.g., K₂CO₃/DMF), bromine is replaced by amines to yield 5-amino derivatives. For example:
Yields for analogous reactions range from 65–85% depending on the amine nucleophilicity .
Halogen Exchange
Bromine can be replaced by iodine via Finkelstein-type reactions using NaI in polar aprotic solvents (e.g., acetone, 60°C), though fluorine remains inert under these conditions.
Thione-Specific Reactions
The thione group participates in distinct transformations:
Alkylation
Reaction with alkyl halides (e.g., CH₃I) in the presence of bases like NaOH produces S-alkylated derivatives:
Methylation typically proceeds in >90% yield under mild conditions (rt, 2h) .
Oxidation
Treatment with H₂O₂ or m-CPBA oxidizes the thione to a sulfinic or sulfonic acid. For example:
Oxidation selectivity depends on reaction time and oxidant strength.
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocycles:
Condensation with Aldehydes
In the presence of NaHSO₃, it reacts with aromatic aldehydes (e.g., benzaldehyde) to form 2-arylbenzimidazoles:
Reported yields for analogous systems: 70–85% .
Thioamide Formation
Reaction with primary amines under dehydrating conditions (e.g., PCl₅) generates thioamide-linked derivatives.
Cross-Coupling Reactions
The bromine atom enables palladium-catalyzed couplings:
Suzuki-Miyaura Coupling
Using Pd(PPh₃)₄ and arylboronic acids in THF/H₂O, bromine is replaced by aryl groups:
Yields: 60–78% under optimized conditions.
Comparative Reactivity Data
| Reaction Type | Conditions | Yield | Key Product |
|---|---|---|---|
| Bromine-amine substitution | K₂CO₃, DMF, 80°C, 12h | 78% | 5-Amino derivative |
| Thione methylation | CH₃I, NaOH, MeOH, rt, 2h | 92% | 2-Methylthio derivative |
| Suzuki coupling | Pd(PPh₃)₄, THF/H₂O, 90°C, 24h | 68% | 5-Phenyl-6-fluoro derivative |
| Oxidation to sulfinic acid | H₂O₂, AcOH, 50°C, 6h | 55% | 2-Sulfinic acid |
Stability and Side Reactions
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential therapeutic properties, particularly in the following areas:
- Antimicrobial Activity : Studies have shown that derivatives of benzimidazole exhibit significant antimicrobial properties against various bacterial and fungal strains. For instance, compounds similar to 5-Bromo-6-fluoro-1H-benzo[d]imidazole-2(3H)-thione have demonstrated effectiveness against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MIC) ranging from 1 µg/mL to 25 µg/mL .
- Anticancer Properties : Research indicates that this compound may inhibit key enzymes involved in tumor growth. For example, it has been linked to the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2) and B-Raf kinase, suggesting a mechanism for its anticancer effects .
Biochemistry
In biochemical assays, 5-Bromo-6-fluoro-1H-benzo[d]imidazole-2(3H)-thione serves as a ligand or enzyme inhibitor. Its interactions with various biological targets can elucidate mechanisms of action in cellular processes.
Anticancer Evaluation
A notable study evaluated the anticancer activity of several imidazole derivatives, including 5-Bromo-6-fluoro-1H-benzo[d]imidazole-2(3H)-thione. Using MTT assays to assess cell viability across multiple cancer cell lines, the compound exhibited superior activity compared to other derivatives with IC50 values indicating potent efficacy .
Enzyme Inhibition Studies
Research on enzyme inhibition highlighted that compounds similar to 5-Bromo-6-fluoro-1H-benzo[d]imidazole-2(3H)-thione could effectively inhibit key enzymes related to cancer progression. For instance, studies showed that certain derivatives inhibited COX enzymes significantly more than standard anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of 5-Bromo-6-fluoro-1H-benzo[d]imidazole-2(3H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms, along with the thione group, contributes to its binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Detailed Analysis of Structural Analogs
Spectroscopic and Crystallographic Insights
Spectroscopy :
Crystallography : reports hydrogen-bonded networks in a related imidazole-thione crystal, suggesting similar packing behavior for the target compound.
Biological Activity
5-Bromo-6-fluoro-1H-benzo[d]imidazole-2(3H)-thione is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : CHBrFNS
- Molecular Weight : 247.09 g/mol
- CAS Number : 68468-39-3
- MDL Number : MFCD22561381
The biological activity of 5-Bromo-6-fluoro-1H-benzo[d]imidazole-2(3H)-thione is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in relation to certain metabolic pathways in pathogens.
- Antimicrobial Activity : Preliminary studies indicate that it exhibits antimicrobial properties against various bacterial strains and fungi.
- Anticancer Activity : Research suggests that this compound may have cytotoxic effects on cancer cell lines, potentially through apoptosis induction.
Biological Activity Data
The following table summarizes the biological activities observed in various studies:
Study 1: Antimicrobial Properties
In a comparative study assessing the antimicrobial efficacy of various benzimidazole derivatives, 5-Bromo-6-fluoro-1H-benzo[d]imidazole-2(3H)-thione demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The compound's effectiveness was notably higher than standard antibiotics such as ampicillin and gentamicin, indicating its potential as a novel antimicrobial agent .
Study 2: Anticancer Activity
Research published in the journal Medicinal Chemistry explored the cytotoxic effects of this compound on HeLa cells. The study found that treatment with 5-Bromo-6-fluoro-1H-benzo[d]imidazole-2(3H)-thione resulted in a dose-dependent decrease in cell viability, with an IC50 value of 25 µM. The mechanism was linked to the activation of apoptotic pathways, suggesting its potential as an anticancer therapeutic .
Structure-Activity Relationship (SAR)
The structure of 5-Bromo-6-fluoro-1H-benzo[d]imidazole-2(3H)-thione is crucial for its biological activity. Substituents on the benzimidazole ring significantly influence its interaction with biological targets. For instance:
Q & A
What experimental strategies are recommended for synthesizing 5-Bromo-6-fluoro-1H-benzo[d]imidazole-2(3H)-thione, and how can reaction conditions be optimized?
Answer:
The synthesis of substituted benzimidazole-thiones typically involves cyclocondensation of o-phenylenediamine derivatives with thiourea or thioamide precursors under acidic or thermal conditions. For halogenated derivatives like 5-Bromo-6-fluoro variants, bromination/fluorination steps may precede cyclization. Key optimization parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) or ethanol (as in Schiff base synthesis for related compounds) are common .
- Catalysts : Acidic catalysts (e.g., HCl, H2SO4) or metal-free conditions to avoid undesired side reactions.
- Temperature control : Reactions often proceed at 80–100°C, with prolonged heating (4–12 hours) to ensure completion .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures is used to isolate pure products, monitored via TLC (Rf ~0.6–0.7) .
How can spectroscopic and crystallographic techniques be employed to confirm the structure of this compound?
Answer:
Basic characterization relies on:
- FTIR : Identification of C=S stretching (590–745 cm⁻¹), C-Br/C-F vibrations (500–700 cm⁻¹), and aromatic C=C/C=N stretches (1450–1610 cm⁻¹) .
- NMR : ¹H/¹³C NMR resolves aromatic protons (δ 7.0–8.5 ppm), NH groups (δ ~10–12 ppm), and substituent-specific signals (e.g., fluorine coupling patterns) .
- Mass spectrometry : Molecular ion peaks (m/z) confirm the molecular weight, with fragmentation patterns validating the benzimidazole-thione core .
Advanced structural analysis involves:
- Single-crystal X-ray diffraction : Determines bond lengths, angles, and intermolecular interactions (e.g., N–H···S hydrogen bonds, π-stacking). Software like SHELXL refines crystal packing and void analysis .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., 24–25% contribution from N–H···S hydrogen bonds in related compounds) .
What computational methods are suitable for analyzing the electronic properties and reactivity of this compound?
Answer:
Density Functional Theory (DFT) calculations provide insights into:
- Molecular geometry : Optimized structures (e.g., using B3LYP/6-311++G(d,p) basis sets) show deviations <0.1 Å from X-ray data .
- Frontier orbitals : HOMO-LUMO gaps predict reactivity (e.g., lower gaps correlate with higher electrophilicity). For similar compounds, gaps range 3.5–4.5 eV .
- Mulliken charges : Identify electron-deficient regions (e.g., sulfur in the thione group) prone to nucleophilic attack .
- Molecular electrostatic potential (MEP) : Visualizes charge distribution to predict hydrogen-bonding sites .
Molecular dynamics (MD) simulations assess stability in solvents or protein environments, using software like GROMACS .
How can molecular docking and ADMET studies evaluate the compound’s potential as an antimicrobial or anticancer agent?
Answer:
Molecular docking (e.g., AutoDock Vina) predicts binding affinity to targets like bacterial enzymes (e.g., Staphylococcus epidermidis 4EJV) or kinases:
- Protocol : Prepare ligand (compound) and receptor (protein) files, define active sites, and run docking with Lamarckian genetic algorithms.
- Validation : Compare binding energies to known inhibitors (e.g., chloramphenicol, ΔG ≈ −7.0 kcal/mol) .
ADMET analysis uses tools like SwissADME or PreADMET to predict:
- Absorption : LogP values <5 indicate good membrane permeability.
- Toxicity : Ames test predictions for mutagenicity and hepatotoxicity .
How do crystal packing and intermolecular interactions influence the compound’s physicochemical stability?
Answer:
Crystal engineering studies reveal:
- Hydrogen bonding : N–H···S interactions (2.5–2.6 Å) stabilize the lattice, contributing 24–25% to Hirshfeld surfaces .
- π-π stacking : Aromatic ring interactions (3.5–4.0 Å) enhance thermal stability (melting points >250°C) .
- Void analysis : Low free volume (<5%) correlates with reduced hygroscopicity, critical for long-term storage .
What strategies resolve contradictions in spectral or crystallographic data for this compound?
Answer:
- Cross-validation : Compare experimental (e.g., NMR chemical shifts) with DFT-calculated spectra to identify outliers .
- High-resolution techniques : Use SC-XRD (R-factor <0.05) to resolve ambiguities in bond lengths or disorder .
- Dynamic NMR : Detect tautomerism or conformational flexibility in solution (e.g., thione ↔ thiol tautomers) .
How can synthetic byproducts or degradation products be characterized and mitigated?
Answer:
- LC-MS/MS : Monitor reaction progress and identify impurities (e.g., dehalogenated or oxidized derivatives).
- Stability studies : Expose the compound to heat, light, and humidity, analyzing degradation via HPLC .
- Mechanistic insights : Use DFT to model reaction pathways (e.g., SNAr substitutions) and optimize protecting groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
